(6-(Dimethylamino)pyridin-3-yl)zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Dimethylamino)pyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C₇H₉BrN₂Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)pyridin-3-yl)zinc bromide typically involves the reaction of 6-(Dimethylamino)pyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-(Dimethylamino)pyridine+ZnBr2→(6-(Dimethylamino)pyridin-3-yl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethylamino)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), diethyl ether
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(6-(Dimethylamino)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (6-(Dimethylamino)pyridin-3-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The zinc atom in the compound acts as a Lewis acid, coordinating with other molecules and enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylpyridin-3-yl)zinc bromide
- (6-Ethylpyridin-3-yl)zinc bromide
- (6-(Diethylamino)pyridin-3-yl)zinc bromide
Uniqueness
(6-(Dimethylamino)pyridin-3-yl)zinc bromide is unique due to the presence of the dimethylamino group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high reactivity and stability are required.
Properties
Molecular Formula |
C7H9BrN2Zn |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bromozinc(1+);N,N-dimethyl-3H-pyridin-3-id-6-amine |
InChI |
InChI=1S/C7H9N2.BrH.Zn/c1-9(2)7-5-3-4-6-8-7;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BVYHHNRLWGHEQP-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=NC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.